Product packaging for Hirsutene(Cat. No.:CAS No. 59372-72-4)

Hirsutene

Cat. No.: B1244429
CAS No.: 59372-72-4
M. Wt: 204.35 g/mol
InChI Key: XEORYLRYWDQOAT-KYEXWDHISA-N
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Description

Contextual Background of Hirsutene in Natural Product Chemistry

Natural product chemistry focuses on compounds isolated from living organisms, which often possess diverse and complex structures with various biological activities. Sesquiterpenoids, a class of terpenes composed of three isoprene (B109036) units, represent a significant portion of these natural products. This compound belongs to this class and is recognized as the parent member of the linear triquinane sesquiterpenoids. rsc.org These compounds are characterized by a fused tricyclopentanoid ring system. msu.edu this compound and its derivatives are primarily isolated from fungi, particularly basidiomycetes like Coriolus consors and Stereum hirsutum. rsc.orgnih.govsemanticscholar.orgmdpi.comebi.ac.uk The study of this compound provides insights into the biosynthesis and chemical synthesis of this complex structural class, contributing to the broader understanding of natural product diversity and potential applications.

This compound as a Representative Linear Triquinane Sesquiterpenoid

This compound is a key example of the linear triquinane sesquiterpenoids, a group defined by their linearly fused 5-5-5 tricyclic ring system, also known as 1H-cyclopenta[a]pentalene. msu.edunih.govmdpi.com This structural motif is found in numerous natural products, many of which exhibit notable biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comresearchgate.net this compound itself is a hydrocarbon with the molecular formula C₁₅H₂₄. nih.gov While this compound itself has not shown significant biological potency in some studies, its oxygenated derivatives, such as hirsutic acid and the coriolins (coriolin, coriolin (B1246448) B, and coriolin C), have demonstrated significant activities, including antitumor properties. rsc.orgmsu.edunih.govsemanticscholar.org The structural complexity of this compound, featuring a tricyclic system and four stereogenic centers (one of which is quaternary), makes it a challenging and attractive target for total synthesis. msu.edu

Historical Overview of this compound Research Milestones

The research history of this compound is closely linked to the study of other linear triquinane sesquiterpenoids. Hirsutic acid C was one of the first compounds of this class to be isolated in 1947 from Stereum hirsutum. nih.govsemanticscholar.orgmdpi.com this compound itself was later isolated from the fermented mycelium of Coriolus consors by Nozoe and co-workers in 1976. rsc.orgnih.govsemanticscholar.org This isolation marked a significant milestone, providing the parent hydrocarbon structure for the hirsutane family. Concurrently or shortly after, the structure of this compound was elucidated. The intriguing architecture and the biological potential of its derivatives spurred significant efforts in total synthesis. Early total syntheses of (±)-hirsutene were reported by research groups such as those of Tatsuta, Matsumoto, and Mehta in the late 1970s and early 1980s. chemrxiv.orgscripps.edu Dennis P. Curran reported a total synthesis of (±)-hirsutene in 1985 utilizing a radical initiated tandem cyclization strategy, highlighting the application of radical chemistry in constructing the linear triquinane framework. msu.edu Subsequent research has explored various synthetic strategies, including formal syntheses and asymmetric syntheses, contributing to the advancement of synthetic organic chemistry. nih.govpku.edu.cnnih.govorganicchemistrydata.orgacs.orgresearchgate.netacs.orguni-muenchen.de More recently, research has also focused on the biosynthesis of this compound, including the identification and characterization of the this compound synthase enzyme, providing insights into how nature constructs this complex scaffold. ebi.ac.uknih.govacs.org

Here is a summary of some key milestones in this compound research:

YearMilestoneResearchers/GroupSource Organism
1947Isolation of Hirsutic acid CNot specified in snippetsStereum hirsutum
1976Isolation and identification of this compoundNozoe and co-workersCoriolus consors
1979Total synthesis of (±)-HirsuteneTatsuta, Hudlicky, Wilson, MaoSynthetic
1985Total synthesis of (±)-HirsuteneDennis P. CurranSynthetic
2008Asymmetric total synthesis of (+)-HirsuteneChandler and ListSynthetic
2018Characterization of this compound synthaseNot specified in snippetsStereum hirsutum

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1244429 Hirsutene CAS No. 59372-72-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59372-72-4

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(3aR,3bR,6aS,7aR)-3a,5,5-trimethyl-3-methylidene-1,2,3b,4,6,6a,7,7a-octahydrocyclopenta[a]pentalene

InChI

InChI=1S/C15H24/c1-10-5-6-12-7-11-8-14(2,3)9-13(11)15(10,12)4/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m0/s1

InChI Key

XEORYLRYWDQOAT-KYEXWDHISA-N

SMILES

CC1(CC2CC3CCC(=C)C3(C2C1)C)C

Isomeric SMILES

C[C@]12[C@H](CCC1=C)C[C@@H]3[C@H]2CC(C3)(C)C

Canonical SMILES

CC1(CC2CC3CCC(=C)C3(C2C1)C)C

Synonyms

hirsutene

Origin of Product

United States

Structural Elucidation and Stereochemical Complexity

Defining the 5-5-5 Tricyclic Skeleton of Hirsutene

This compound is characterized by a linear triquinane skeleton, which consists of three cyclopentane (B165970) rings fused in a linear fashion. d-nb.infonih.govresearchgate.netpku.edu.cn This arrangement results in a compact and rigid framework. The fusion of the rings is typically described as cis-anti-cis or cis-syn-cis depending on the specific triquinane chembk.com. In the case of this compound, the ring system is a linearly fused 5/5/5 tricyclic core pku.edu.cn. This specific ring system is found in numerous natural products, particularly those isolated from fungi, sponges, and soft corals. nih.govresearchgate.net The 1H-cyclopenta[a]pentalene motif forms the basic skeleton of linear triquinane sesquiterpenoids like this compound. d-nb.infonih.gov

Analysis of Contiguous Stereocenters and Quaternary Carbon Atoms in this compound

A key aspect of this compound's structural complexity lies in its stereochemistry. The molecule contains four defined stereocenters. chemspider.commsu.edu Furthermore, this compound features two quaternary carbon atoms. d-nb.infovulcanchem.com The presence of these contiguous stereocenters and quaternary carbons adds significant challenges to the total synthesis of this compound, requiring precise control over stereochemistry during bond formation. d-nb.infouoi.gr The efficient construction of hindered carbon-carbon bonds and quaternary stereocenters is a valuable asset of synthetic methodologies like radical cyclization, which has been applied in this compound synthesis. uoi.gr

A summary of key structural features:

FeatureCount/Description
Tricyclic Skeleton5-5-5 Fused Rings (Linear Triquinane) researchgate.net
Stereocenters4 Defined Stereocenters chemspider.commsu.edu
Quaternary Carbon Atoms2 d-nb.infovulcanchem.com
Molecular FormulaC₁₅H₂₄ chembk.comchemspider.comchembk.com
Molecular Weight (Average)204.357 g/mol chemspider.com
Molecular Weight (Monoisotopic)204.187801 Da chemspider.com

Hirsutene Biosynthesis and Enzymatic Pathways

Fungal Biogenesis of Hirsutene

The natural production of this compound and its derivatives, known as hirsutenoids, has been primarily attributed to fungi, particularly those belonging to the Basidiomycota division. These fungi synthesize this compound as a key intermediate for a diverse array of bioactive secondary metabolites.

Identification of this compound-Producing Fungi (e.g., Stereum hirsutum, Coriolus consors, Steccherinum ochraceum)

Several fungal species have been identified as producers of this compound. The wood-rotting mushroom Stereum hirsutum is a well-documented source of this compound and a large number of related hirsutenoid compounds. nih.govasm.org this compound has also been identified as a metabolite of Coriolus consors acs.org and is synthesized by a chimeric sesquiterpene synthase from Steccherinum ochraceum. nih.gov These fungi are typically saprobic, growing on dead wood of both hardwood and coniferous trees. wikipedia.orgmushroomexpert.comfirst-nature.commushroomexpert.com

This compound-Producing FungusCommon NameTypical Habitat
Stereum hirsutumHairy Curtain Crust, False Turkey TailDead limbs and trunks of hardwoods and conifers. wikipedia.orgtexasmushrooms.org
Coriolus consorsNot commonly knownDecaying wood
Steccherinum ochraceumOchraceous Toothed CrustDeadwood of hardwoods, particularly oak. first-nature.commushroomexpert.com

Role of the Mevalonate (B85504) Pathway in this compound Precursor Formation

The biosynthesis of this compound, like all terpenoids, relies on the production of five-carbon isoprenoid building blocks. In fungi, this is accomplished through the mevalonate pathway. nih.govwikipedia.org This essential metabolic pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). wikipedia.orgyoutube.com HMG-CoA is then reduced to mevalonate, which subsequently undergoes phosphorylation and decarboxylation to yield the isomeric five-carbon units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). youtube.comnih.gov

Through a series of head-to-tail condensations, one molecule of DMAPP and two molecules of IPP are joined to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). asm.orgyoutube.com FPP is the universal precursor for the synthesis of all sesquiterpenes, including this compound. asm.org The formation of FPP marks the end of the general isoprenoid pathway and the branch point for specific sesquiterpene synthesis.

This compound Synthase (HS) Characterization

The conversion of the linear FPP precursor into the complex tricyclic structure of this compound is catalyzed by a single enzyme, this compound synthase (HS). This enzyme belongs to the family of sesquiterpene synthases (STSs), which are responsible for generating the vast structural diversity of sesquiterpenoids found in nature.

Functional Elucidation of Sesquiterpene Synthase (STS) Domains

The catalytic core of this compound synthase is its sesquiterpene synthase (STS) domain. This domain is responsible for binding the FPP substrate and orchestrating a complex carbocation-mediated cyclization cascade. The process begins with the cleavage of the pyrophosphate group from FPP, generating a farnesyl carbocation. asm.org The STS domain then guides this reactive intermediate through a specific series of intramolecular additions to form the characteristic 5-5-5 fused ring skeleton of this compound. nih.gov Research on the this compound synthase from Stereum hirsutum has shown that its STS domain is a highly product-specific 1,11-cyclizing enzyme. nih.govasm.org Similarly, investigations into the enzyme from Steccherinum ochraceum revealed an unusual cyclization process involving three cyclizations (C1-C11, C2-C9, C3-C6), a hydride shift, and three subsequent alkyl shifts to construct the this compound framework. nih.gov

Investigation of STS-3-Hydroxy-3-methylglutaryl-coenzyme A (HMGS) Fusion Proteins

A remarkable discovery in Stereum hirsutum was that its this compound synthase exists as an unusual fusion protein. nih.govasm.orgnih.gov The enzyme consists of an N-terminal STS domain fused to a C-terminal 3-hydroxy-3-methylglutaryl-coenzyme A synthase (HMGS) domain. nih.gov HMGS is an enzyme from the early stages of the mevalonate pathway, responsible for condensing acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. nih.gov

Kinetic Properties of this compound Synthase Enzymes

Kinetic analyses of the this compound synthase from Stereum hirsutum, including both the full-length STS-HMGS fusion protein and the truncated STS domain alone, have been performed. The studies revealed that both forms of the enzyme exhibit kinetic properties that are typical for sesquiterpene synthases. nih.govasm.org While specific values for K_m and k_cat were not detailed in the primary literature, this characterization indicates that the enzyme's affinity for its substrate (FPP) and its catalytic turnover rate are within the range observed for other enzymes of its class. The fusion with the HMGS domain does not appear to significantly alter the fundamental catalytic efficiency of the STS domain.

Mechanistic Studies of this compound Cyclization

The conversion of the universal C15 precursor, farnesyl diphosphate (B83284) (FPP), into the tricyclic this compound skeleton is catalyzed by specific terpene synthases. Mechanistic studies have revealed a sophisticated cascade of cyclizations and rearrangements.

Isotope labeling is a powerful technique for unraveling the complex mechanisms of terpene biosynthesis. nih.gov By incubating recombinant terpene synthases with isotopically labeled substrates, researchers can trace the fate of individual atoms through the reaction cascade, providing detailed mechanistic insights. nih.gov In the study of this compound biosynthesis, labeling experiments have been crucial for confirming the proposed cyclization and rearrangement pathways. nih.gov These experiments, often coupled with NMR spectroscopy, allow for the precise determination of bond formations and atom migrations, validating the proposed cationic cascade intermediates. nih.gov

The formation of the this compound scaffold involves a series of intramolecular rearrangements, which are critical for constructing the final tricyclic structure. nih.gov A key event in this cascade is an intramolecular 1,2-hydride shift, where a hydrogen atom moves between adjacent carbon atoms (specifically from C9 to C10). nih.govnih.gov Such shifts are common in terpene biosynthesis, driven by the formation of more stable carbocation intermediates. researchgate.netwikipedia.org Following the initial cyclizations and the hydride shift, the biosynthesis of this compound is further characterized by three successive 1,2-alkyl shifts. These alkyl migrations are essential for rearranging the carbon skeleton to achieve the distinctive 5-5-5 fused ring system of this compound. nih.gov

Rearrangement EventDescriptionAtoms Involved
1,2-Hydride Shift Intramolecular migration of a hydrogen atom.From C9 to C10
1,2-Alkyl Shifts Three successive intramolecular migrations of alkyl groups.Post-cyclization skeletal rearrangement

The construction of the this compound core is not a simple, single cyclization event. Instead, it employs an unusual and complex cyclization mode involving three distinct ring-closing processes. nih.gov Structural and isotopic labeling studies have demonstrated that the formation of the tricyclic skeleton proceeds through the following key bond formations: nih.gov

C1-C11 Cyclization: The initial ring closure.

C2-C9 Cyclization: Formation of the second ring.

C3-C6 Cyclization: The final ring closure to complete the 5-5-5 fused system.

This sequence of three different cyclization events, combined with the subsequent hydride and alkyl shifts, highlights the efficiency and elegance of terpene synthases in constructing complex molecular architectures from simple acyclic precursors. nih.gov

Genetic Aspects of this compound Biosynthesis

The enzymatic steps leading to this compound and its derivatives are encoded by genes typically organized into biosynthetic gene clusters (BGCs). researchgate.net The identification and characterization of these clusters provide fundamental insights into the genetic blueprint for natural product synthesis.

In fungi such as Stereum hirsutum, the genes responsible for hirsutane synthesis have been identified within a putative biosynthetic gene cluster (BGC). researchgate.net Genome mining and sequencing have become essential tools for discovering novel BGCs from various organisms. frontiersin.orgfrontiersin.org The functional characterization of a bifunctional terpene synthase gene from Stereum hirsutum confirmed its role in producing the this compound scaffold. researchgate.net This pioneering work led to the identification of a BGC comprising 15 potential biosynthetic genes. researchgate.net Heterologous expression of these genes, a common strategy for characterizing BGCs, has enabled the production and identification of various hirsutane derivatives, confirming the functions of the clustered genes. researchgate.netnih.gov

OrganismGene ClusterKey EnzymeNo. of Genes in Cluster
Stereum hirsutumhirStehi152743 (Bifunctional terpene synthase)
Steccherinum ochraceumNot specifiedChimeric sesquiterpene synthaseNot specified

Following the formation of the basic this compound hydrocarbon skeleton, a variety of "tailoring" enzymes modify the structure to produce a diverse array of hirsutane derivatives. researchgate.net Key among these are cytochrome P450 monooxygenases (CYPs) and oxidoreductases. CYPs are a large superfamily of enzymes known for their ability to catalyze highly regio- and stereospecific oxidative reactions on complex substrates. nih.govbeilstein-journals.orgnih.gov In the hirsutane BGC, several putative P450s have been identified. researchgate.net These enzymes are responsible for introducing hydroxyl groups and other oxidative modifications to the A, B, and C rings of the hirsutane scaffold. researchgate.netresearchgate.net Oxidoreductases also play a role in these modifications, working in concert with P450s to further diversify the final products. researchgate.net The stepwise modifications often occur in a specific sequence, with oxidative tailoring of one ring preceding modifications on others. researchgate.net

Evolutionary Implications of Horizontal Gene Transfer in this compound Synthase

Horizontal gene transfer (HGT), also known as lateral gene transfer, is the movement of genetic material between different species through mechanisms other than vertical inheritance from parent to offspring. researchgate.netyoutube.com This process is a significant force in the evolution of prokaryotes and is increasingly recognized as an important factor in the evolution of eukaryotes, including fungi. nih.govumn.edu The evolutionary history of this compound synthase, the key enzyme in the biosynthesis of this compound, presents a compelling case study of HGT, offering insights into fungal adaptation and the acquisition of novel metabolic capabilities.

Phylogenetic analyses of sesquiterpene synthases (STSs) have revealed that the this compound synthase found in fungi, such as Stereum hirsutum, is a distinct outlier among other fungal STSs. researchgate.net In phylogenetic trees, fungal STSs typically group together based on their phylum and the type of cyclization reaction they catalyze. However, this compound synthase does not cluster with other characterized fungal STSs. Instead, it forms its own unique node positioned between clades of STSs from Ascomycota and those from bacteria. researchgate.net This phylogenetic placement strongly suggests that the gene for this compound synthase was not inherited vertically through fungal lineage but was instead acquired from a bacterial source via an ancient HGT event.

The acquisition of a biosynthetic gene cluster (BGC) is a common mechanism for HGT in fungi. researchgate.netresearchgate.net These clusters contain all the necessary genes—such as those for synthases, oxidases, and regulatory proteins—required to produce a specific secondary metabolite. The transfer of an entire BGC allows the recipient organism to gain a complete new metabolic pathway in a single event, conferring a significant and immediate evolutionary advantage. nih.govnih.gov The genes for this compound biosynthesis are organized in such a cluster, supporting the hypothesis of their acquisition as a functional unit. researchgate.net

The evolutionary implications of acquiring the this compound synthase gene cluster are profound. It provides the recipient fungus with the ability to synthesize this compound, a complex tricyclic sesquiterpene. The production of such novel secondary metabolites can be highly advantageous, potentially serving various ecological functions such as:

Chemical Defense: this compound and its derivatives may protect the fungus from predation by insects or grazing by other organisms.

Antimicrobial Activity: The compound could inhibit the growth of competing bacteria or fungi, allowing the host to secure its ecological niche.

Signaling: It might play a role in communication or interaction with other organisms in its environment.

By acquiring a pre-evolved metabolic pathway, the fungus bypasses the much slower process of evolving such a complex function through gradual mutation and natural selection. nih.gov This rapid acquisition of a novel trait allows for swift adaptation to new environmental challenges or the exploitation of new ecological opportunities. researchgate.net HGT is, therefore, a key mechanism driving metabolic diversification and innovation in fungi, and the evolutionary history of this compound synthase stands as a clear example of this powerful evolutionary phenomenon. researchgate.netnih.gov

Table 1: Phylogenetic Placement of Fungal this compound Synthase

EnzymeSource Organism (Phylum)Typical Phylogenetic GroupingObserved Placement of this compound SynthaseImplication
This compound Synthase (HSnt) Stereum hirsutum (Basidiomycota)With other Basidiomycota STSsForms a distinct node between Ascomycota and bacterial STSs. researchgate.netHorizontal Gene Transfer from a bacterial donor.
Other Fungal STSs Various Ascomycota and Basidiomycota speciesClustered together based on phylum and reaction type. researchgate.netN/AVertical inheritance within the fungal kingdom.

Total Synthesis and Advanced Synthetic Methodologies for Hirsutene

Seminal Total Syntheses of (±)-Hirsutene

The synthesis of (±)-hirsutene, a sesquiterpene with a distinctive tricyclic carbon skeleton, has been a significant area of research in organic chemistry. Early synthetic strategies laid the groundwork for the development of novel and efficient methodologies for the construction of complex molecular architectures. These seminal syntheses are notable for their innovative application of various chemical transformations to assemble the hirsutene framework.

Radical-Initiated Tandem Cyclization Strategies

A key advancement in the synthesis of linearly fused cyclopentanoids was the application of radical-initiated tandem cyclization. In 1985, Dennis P. Curran reported a total synthesis of (±)-hirsutene that utilized this strategy as the pivotal step. msu.edu This approach involves a cascade of cyclization reactions initiated by a radical, allowing for the rapid construction of multiple rings in a single operation. The key step in this synthesis is a tandem hex-5-enyl radical cyclization. msu.edu

The significance of this methodology lies in its ability to form complex polycyclic systems from relatively simple acyclic precursors in a highly convergent manner. Radical cyclizations are particularly advantageous for their tolerance of various functional groups and their effectiveness in forming sterically hindered carbon-carbon bonds, including quaternary centers. uoi.gr The synthesis by Curran demonstrated the power of radical chemistry in natural product synthesis and opened new avenues for the construction of other complex molecules. msu.eduudel.edu

Photochemical Cycloaddition Approaches (e.g., De Mayo reaction)

Photochemical methods, particularly the De Mayo reaction, have also been successfully employed in the synthesis of this compound. The De Mayo reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds through the photochemical [2+2] cycloaddition of an enolized 1,3-dione to an alkene, followed by a retro-aldol reaction. nih.gov This strategy has been applied to the synthesis of various natural products, including this compound. nih.gov

A concise synthesis of (±)-hirsutene developed by Weedon and Disanayaka illustrates this approach. rsc.org The key step involves the photochemical cycloaddition of the enol of 5,5-dimethylcyclohexane-1,3-dione (B117516) to 2-methylcyclopent-2-enol. rsc.org This reaction is followed by a low-valent titanium reduction of the resulting silylated adducts to afford the this compound skeleton. rsc.org This synthesis highlights the utility of photochemical reactions in constructing the core structure of complex natural products from readily available starting materials.

Intramolecular Reductive Coupling Methodologies

Intramolecular reductive coupling represents another effective strategy for the construction of the carbocyclic framework of this compound. This approach typically involves the coupling of two carbonyl groups or other reactive functionalities within the same molecule, facilitated by a reducing agent, to form a new carbon-carbon bond and a cyclic system.

In a synthetic route towards (+)-hirsutene, a key step involved the use of an intramolecular reductive cyclization. acs.org Specifically, a bis-enoate was treated with magnesium metal in methanol, leading to the formation of a cyclopentane (B165970) ring via the intramolecular trapping of an intermediate radical anion. acs.org This reductive cyclization proved to be an efficient method for constructing one of the five-membered rings of the this compound core.

Asymmetric Total Synthesis of (+)-Hirsutene

The development of asymmetric syntheses of (+)-hirsutene has been a significant achievement, allowing for the selective production of the naturally occurring enantiomer. These strategies employ chiral catalysts or starting materials to control the stereochemistry of the final product.

Catalytic Transannular Aldolizations with Proline Derivatives

A notable advance in the asymmetric synthesis of (+)-hirsutene has been the use of organocatalysis, specifically catalytic transannular aldolizations. This methodology involves the use of a small organic molecule, such as a proline derivative, to catalyze a ring-closing aldol (B89426) reaction across a medium-sized ring, thereby constructing a bicyclic system with high stereocontrol. acs.orgmpg.denih.govacs.org

In a total synthesis of (+)-hirsutene, a proline-derivative was found to effectively catalyze the transannular aldol reaction of a 1,4-cyclooctanedione. acs.orgmpg.denih.gov This key transformation yields a β-hydroxy ketone with high enantioselectivity, establishing the core bicyclo[3.3.0]octane structure of this compound with the correct absolute stereochemistry. acs.orgacs.org This approach is particularly powerful as it creates two new rings and at least two new stereogenic centers in a single step. acs.org

CatalystSolventEnantiomeric Ratio (er)
(S)-prolineDMF77:23
trans-4-fluoro prolineDMSO91:9

Table 1: Effect of catalyst and solvent on the enantioselectivity of the transannular aldolization. acs.org

Chemoenzymatic Synthesis from Chiral Precursors (e.g., microbial oxidation of toluene)

Chemoenzymatic approaches combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to achieve efficient and enantioselective total syntheses of natural products. A chemoenzymatic total synthesis of (−)-hirsutene has been developed starting from toluene (B28343). rsc.orgrsc.org

The key step in this synthesis is the microbial oxidation of toluene, which produces an enantiomerically pure cis-1,2-diol. rsc.orgrsc.org This chiral diol serves as a versatile starting material and is converted to (−)-hirsutene through a sequence of chemical reactions. rsc.orgrsc.org This approach demonstrates the power of biocatalysis in generating chiral building blocks for the synthesis of complex natural products. The use of enzymes, such as toluene dioxygenase, allows for the introduction of stereocenters with high fidelity at an early stage of the synthesis. nih.gov

Starting MaterialKey TransformationFinal Product
TolueneMicrobial Oxidation(−)-Hirsutene

Table 2: Overview of the chemoenzymatic synthesis of (−)-hirsutene.

Formal Syntheses and Key Precursor Derivations

Formal syntheses, which culminate in a previously established intermediate that has already been converted to the final natural product, represent significant contributions to the synthetic landscape. In the context of this compound, the strategic conversion of key precursors, such as ketone-bearing intermediates, is a recurring theme.

The strategic elaboration of ketone precursors is a cornerstone in the synthesis of the this compound skeleton. While the specific terminology "norketone" can refer to a ketone with one or more carbons removed from the parent structure, the literature on this compound synthesis more broadly describes the conversion of various ketone intermediates. These transformations are pivotal for introducing the final functionalities and completing the carbon framework.

One of the notable approaches involves the conversion of a tricyclic ketone intermediate that already possesses the core cis-anti-cis stereochemistry of the triquinane system. The final steps in such a synthesis typically involve the introduction of the exocyclic methylene (B1212753) group and the gem-dimethyl group. For instance, a common strategy is the Wittig reaction on a ketone to install the methylene group, followed by methylation steps to complete the synthesis. The specific reagents and conditions for these transformations are critical to achieving good yields and avoiding unwanted side reactions.

The development of asymmetric syntheses to produce enantiomerically pure this compound has been a significant area of research, leading to elegant strategies that establish chirality early in the synthetic sequence.

A chemoenzymatic approach has been successfully employed for the synthesis of (-)-hirsutene. rsc.org This strategy utilizes the microbial oxidation of toluene to produce an enantiomerically pure cis-1,2-diol. rsc.org This chiral building block is then elaborated through a sequence of reactions, including a high-pressure Diels-Alder cycloaddition and an oxa-di-π-methane rearrangement, to construct the tricyclic core and ultimately furnish the natural product in its levorotatory form. rsc.org

In a different approach, an asymmetric, catalytic transannular aldolization has been developed to access (+)-hirsutene. nih.gov This methodology employs a proline derivative as an organocatalyst to facilitate the transannular aldol reaction of a 1,4-cyclooctanedione. nih.gov This key step creates the bicyclic core with high enantioselectivity, which is then converted to (+)-hirsutene. nih.gov This strategy showcases the power of organocatalysis in constructing complex polycyclic systems with excellent stereocontrol.

Method Key Chiral Intermediate Resulting Enantiomer Key Reaction
Chemoenzymatic SynthesisEnantiomerically pure cis-1,2-diol from toluene(-)-HirsuteneMicrobial Oxidation
Organocatalytic SynthesisBicyclic β-hydroxy ketone(+)-HirsuteneAsymmetric Transannular Aldolization

Diverse Methodologies in this compound Skeleton Construction

The unique tricyclopentanoid structure of this compound has inspired chemists to explore a wide range of synthetic methodologies for its construction. These approaches often feature novel and powerful reactions for ring formation and stereocenter control.

A highly effective strategy for the stereocontrolled synthesis of the this compound framework involves the use of a β-enolate rearrangement. msu.edu This approach, starting from dicyclopentadiene, establishes the stereochemistry at three of the four chiral centers early in the synthesis. msu.edu The crucial final stereocenter is then set with high specificity through the β-enolate rearrangement of a carefully chosen ketone precursor. msu.edu This rearrangement proceeds under thermal conditions in the presence of a base, such as potassium tert-butoxide in tert-butanol, to furnish the desired cis,anti,cis-tricyclopentanoid ring system exclusively. msu.edu

The intramolecular diyl trapping reaction has emerged as a powerful tool for the synthesis of linearly fused tricyclopentanoids like this compound. This methodology involves the generation of a 1,3-diyl (a trimethylenemethane diradical equivalent) which is then trapped intramolecularly by a tethered diylophile (an alkene or alkyne). The regioselectivity of this cycloaddition is a critical factor, and studies have shown that it can be controlled to favor the formation of the desired linearly fused system over a bridged adduct. This reaction has been shown to be both regiospecific and stereoselective, with the stereochemistry of the olefin in the starting material influencing the stereochemical outcome of the cycloadduct.

An innovative approach to the this compound skeleton involves an intramolecular organocatalytic [3+2] dipolar cycloaddition. organicchemistrydata.org In this strategy, a phosphine (B1218219) catalyst is used to generate a zwitterionic intermediate which then undergoes an intramolecular cycloaddition to form two of the five-membered rings of the this compound core in a single step. organicchemistrydata.orgorganicchemistrydata.org This methodology provides a rapid and efficient entry into the tricyclic system of (±)-hirsutene. organicchemistrydata.org The reaction is notable for its stereospecificity, translating the stereochemistry of the starting material to the product. organicchemistrydata.orgorganicchemistrydata.org

Methodology Key Transformation Starting Material Type Notable Feature
β-Enolization PathwaySkeletal rearrangement via a β-enolatePolycyclic KetoneHigh stereocontrol of the fourth chiral center
Intramolecular Diyl Trapping[3+2] Cycloaddition of a 1,3-diylAcyclic precursor with a diyl and diylophileRegio- and stereoselective ring formation
Organocatalytic [3+2] Dipolar CycloadditionIntramolecular cycloaddition of a zwitterionAcyclic precursor with an allene (B1206475) and an alkeneRapid construction of the bicyclic core

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been adeptly applied to the synthesis of this compound, often in an intramolecular fashion to construct the polycyclic framework with high stereocontrol. A notable example is the synthesis reported by Hudlicky and coworkers, which employs a thermally induced intramolecular Diels-Alder reaction of a precursor containing masked diene and dienophile moieties.

Photo-thermal Olefin Metathesis Approaches

A highly innovative approach to the synthesis of this compound utilizing a sequence of photochemical and thermal reactions, effectively a photo-thermal olefin metathesis, was developed by Mehta and Reddy. rsc.org This strategy commences with a photochemical [2+2] cycloaddition between cyclopentadiene (B3395910) and a substituted p-benzoquinone derivative. The resulting cage-like structure is then subjected to flash vacuum pyrolysis.

The high temperature of the pyrolysis induces a retro-[2+2] fragmentation, which is immediately followed by an intramolecular olefin metathesis-like cycloaddition. This sequence efficiently constructs the linearly fused tricyclopentanoid skeleton of this compound. The photochemical step proceeds in a high yield of 85%, while the subsequent thermal rearrangement is reported to be quantitative. rsc.org This methodology is distinguished by its use of readily available starting materials and its reliance on heat and light as reagents to orchestrate the key bond-forming events, showcasing a creative application of pericyclic reactions in natural product synthesis.

Transition Metal-Catalyzed Cycloaddition Reactions (e.g., Rh(I)-catalyzed [(5+2)+1] cycloaddition)

The advent of transition metal catalysis has provided powerful new avenues for the construction of complex cyclic systems. In the context of this compound synthesis, the rhodium(I)-catalyzed [(5+2)+1] cycloaddition has emerged as a particularly effective strategy. A seminal contribution in this area is the work of Jiao and Yu, who developed a tandem Rh(I)-catalyzed [(5+2)+1] cycloaddition/aldol reaction. nih.govdntb.gov.uapku.edu.cnacs.org

Comparison of Synthetic Efficiency and Stereocontrol Across Methodologies

The three distinct strategies for the total synthesis of this compound each present a unique set of advantages in terms of synthetic efficiency and stereocontrol. The following table provides a comparative overview of these methodologies.

MethodologyKey ReactionKey Step YieldOverall YieldNumber of Steps (from common precursors)Key Stereocontrol Element
Diels-Alder CycloadditionIntramolecular [4+2] CycloadditionNot explicitly reported for the key step, but the sequence is efficient37%Relatively short and efficientConcerted nature of the Diels-Alder reaction dictates stereochemistry
Photo-thermal Olefin MetathesisPhotochemical [2+2] cycloaddition followed by thermal rearrangement85% (photochemical step), Quantitative (thermal step)Not explicitly reported as an overall yieldShort and convergentStereochemistry set by the initial photochemical cycloaddition and subsequent thermal rearrangement
Rh(I)-catalyzed [(5+2)+1] CycloadditionTandem [(5+2)+1] cycloaddition/aldol reactionEfficient one-pot transformation11%8 stepsHighly diastereoselective tandem reaction sets all four stereocenters

Hirsutene Derivatives and Analogues: Synthesis and Biosynthetic Classification

Classification of Hirsutane Sesquiterpenoids based on Structural Features

Hirsutane sesquiterpenoids share a core 5-5-5 tricyclic skeleton. nih.govresearchgate.netsemanticscholar.orgacs.org Classification of these compounds can be approached based on their structural features, particularly modifications to the core ring system and the position and nature of substituents. Linear triquinanes, including hirsutanes, can be broadly classified based on the stereochemistry at the ring junctions, with cis-anti-cis being the most common and biologically active type. researchgate.net

A recent classification system for natural hirsutanes is based significantly on their A-ring modification patterns, informed by elucidated biosynthetic pathways. nih.govacs.org This approach categorizes hirsutanes into three main groups:

Group 1 (G1-HIRs): These hirsutanes are characterized by oxygen functional groups at the C-5 and C-7 positions on the A-ring. The degree of oxidation at C-5 and C-13 can vary among compounds in this group. nih.govacs.org

Group 2 (G2-HIRs): This group consists of hirsutanes that possess an α,β-unsaturated moiety on the A-ring. nih.govacs.org

Group 3 (G3-HIRs): Hirsutanes in this group feature an epoxide moiety on the A-ring. nih.govacs.org Further subdivisions, Group 3a-HIRs and Group 3b-HIRs, exist based on subsequent modifications potentially arising from epoxide opening and tautomerization/reduction reactions. nih.govacs.org

This biosynthetic classification covers a significant majority of reported natural hirsutanes. nih.govacs.org

Synthetic Routes to Hirsutene Analogues and Structurally Related Compounds

The unique tricyclic structure and biological potential of this compound and its analogues have made them attractive targets for synthetic chemists. Numerous strategies have been developed for the total synthesis of this compound and related linear triquinanes. nih.govchemrxiv.orgpku.edu.cnacs.org

Key approaches in the synthesis of the hirsutane framework and its analogues include:

Intramolecular Diels-Alder Reactions: This strategy involves the cycloaddition of a substituted cyclopentadiene (B3395910) to construct the core ring system. nih.govacs.org

Radical Initiated Tandem Cyclization: This method utilizes radical intermediates to form the cyclic structure. msu.edu

Rh(I)-Catalyzed Cycloadditions: Rhodium(I)-catalyzed [(5+2)+1] cycloaddition reactions of ene-vinylcyclopropanes and carbon monoxide have been successfully applied to synthesize this compound and other linear triquinanes. nih.govchemrxiv.orgpku.edu.cn This approach can be coupled with asymmetric aldol (B89426) condensation for enantioselective synthesis. pku.edu.cn

Photochemical Transformations: Photochemical reactions, such as the De Mayo reaction, have been explored in the synthesis of natural products, including those with structural features related to hirsutanes. researchgate.net

Other Cycloadditive Schemes: Various other cycloaddition strategies, including twofold cycloadditions, have been employed in the synthesis of the hirsutane skeleton. nih.govmdpi.com

These synthetic efforts often involve complex sequences of reactions to establish the correct stereochemistry and ring fusions characteristic of the hirsutane framework.

Biosynthetic Classification of Natural Hirsutanes (e.g., A-ring modification patterns)

The biosynthesis of hirsutanes in fungi begins with the cyclization of farnesyl pyrophosphate (FPP), a 15-carbon precursor, catalyzed by sesquiterpene synthases. asm.org This process forms the basic hirsutane scaffold. Subsequent structural diversity arises from modifications catalyzed by various tailoring enzymes, including cytochrome P450 monooxygenases, oxidoreductases, and group transferases. nih.govacs.orgasm.orgrsc.orgrsc.org

The biosynthetic pathways provide a basis for classifying natural hirsutanes, particularly focusing on the early-stage oxidative modifications of the A-ring, which precede modifications of the B- and C-rings. nih.govacs.org

As mentioned in Section 5.1, the classification based on A-ring modifications defines the three main groups:

Group 1: Characterized by oxygenation at C-5 and C-7, mediated by enzymes like cytochrome P450s (e.g., HirC and HirF). acs.org

Group 2: Involves the formation of an α,β-unsaturated ketone on the A-ring, potentially through dehydration catalyzed by enzymes like HirB. nih.govacs.org

Group 3: Features an epoxide on the A-ring, likely formed by epoxidation of an α,β-unsaturated ketone precursor. nih.govacs.org

Understanding these biosynthetic pathways and the enzymes involved is crucial for comprehending the structural diversity of natural hirsutanes and offers potential for generating novel analogues through genetic engineering. nih.govacs.orgasm.org

Computational and Theoretical Investigations of Hirsutene

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of hirsutene synthesis, DFT calculations have been instrumental in understanding the intricacies of various reaction mechanisms, including cycloadditions and transition-metal-catalyzed transformations. researchgate.net

Researchers utilize DFT to map out potential energy surfaces for proposed reaction pathways. This involves calculating the energies of reactants, transition states, intermediates, and products. The transition state geometries and their associated activation energies provide crucial information about the feasibility and kinetics of a reaction step. For instance, in transition-metal-catalyzed reactions that could be employed in this compound synthesis, DFT can elucidate the catalytic cycle, including steps like oxidative addition, reductive elimination, and insertion. researchgate.net

One area of focus has been on cycloaddition reactions, which are key strategies for constructing the fused five-membered ring system of the this compound core. Computational studies, including DFT, have provided insights into DeMayo-type [2+2] cycloaddition reactions, which can be a pathway to the triquinane skeleton. researchgate.net DFT calculations help in understanding the triplet sensitization steps and the nature of the intermediates involved in such photochemical processes. researchgate.net

While specific DFT studies focusing exclusively on the entire synthetic pathway of this compound are not broadly detailed in general literature, the principles are widely applied to analogous systems. For example, DFT has been used to investigate the mechanisms of Ni(0)-catalyzed asymmetric hydroalkylation reactions, which are relevant to C-C bond formation in complex natural products. researchgate.net These studies systematically investigate the catalytic cycle, including oxidative addition and C(sp³)–C(sp³) bond formation via reductive elimination, providing a theoretical framework for optimizing such reactions in a synthetic context. researchgate.net

Reaction Type / System Studied Computational Method Key Mechanistic Insights from DFT
Ni(0)-Catalyzed Asymmetric HydroalkylationDensity Functional Theory (DFT)Elucidation of the Ni(0)/Ni(II) catalytic cycle, including oxidative addition, proton transfer, and reductive elimination steps. researchgate.net
DeMayo-type [2+2] CycloadditionDFT and other computational analysesInsights into charge-recombinative triplet sensitization (CRTS) pathways and the generation of substrate triplet states. researchgate.net
NHC-Catalyzed Enantioselective ReactionsDensity Functional Theory (DFT)Identification of the most energetically favorable pathway through sequential 1,4-addition, Mannich reaction, and lactamization. rsc.org

Stereoselectivity Predictions in this compound Synthesis

The synthesis of this compound, which contains four stereogenic centers (one of which is quaternary), presents a significant stereochemical challenge. msu.edu Computational chemistry offers powerful tools to predict and rationalize the stereoselectivity of key bond-forming reactions. rsc.orgrsc.org DFT calculations are at the forefront of these predictive methods, allowing for the quantitative estimation of energy differences between diastereomeric transition states. rsc.orgnih.gov

The stereochemical outcome of a reaction is determined by the relative activation free energies (ΔΔG‡) of the competing pathways leading to different stereoisomers. A small difference in these energies can lead to a high degree of stereoselectivity. nih.gov Computational models can calculate these energy differences with increasing accuracy, guiding the choice of reagents, catalysts, and reaction conditions to favor the desired stereoisomer. rsc.orgrsc.org

For example, in cycloaddition or radical cyclization reactions used to form the tricyclic core of this compound, the facial selectivity of the approach of one reactant to another is critical. DFT models can analyze the steric and electronic interactions in the transition states that govern this selectivity. rsc.org Non-covalent interaction (NCI) analysis, a technique often used alongside DFT, can help visualize and quantify weak interactions like van der Waals forces and hydrogen bonds that contribute significantly to stabilizing one transition state over another, thus dictating the stereochemical outcome. rsc.org

While the direct application of machine learning models to this compound synthesis is not yet widely documented, these approaches are becoming increasingly prevalent for predicting stereoselectivity. arxiv.orgresearchgate.net Such models can be trained on datasets of reactions with known outcomes, using features derived from DFT calculations of transition states to predict the enantiomeric or diastereomeric ratio for new reactions. nih.gov

Computational Approach Application in Stereoselectivity Prediction Key Principles
DFT Transition State Analysis Calculation of energy differences (ΔΔG‡) between diastereomeric transition states. rsc.orgnih.govThe stereochemical outcome is governed by the lowest energy transition state pathway.
Non-Covalent Interaction (NCI) Analysis Elucidation of weak interactions (steric clashes, hydrogen bonds) that stabilize specific transition states. rsc.orgSubtle stabilizing or destabilizing non-covalent interactions are often the origin of high stereoselectivity. rsc.org
Machine Learning (ML) Models Prediction of enantiomeric or diastereomeric ratios based on features from reactants, catalysts, and solvents. arxiv.orgresearchgate.netTraining on existing reaction data to learn complex relationships between molecular features and stereochemical outcomes. nih.gov

Molecular Modeling and Dynamics Simulations of this compound and its Interactions

Molecular modeling and molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules and their interactions over time. ucdavis.edu These techniques can be applied to study the conformational preferences of this compound and its derivatives, as well as their interactions with biological macromolecules like proteins or with other molecules such as lipids in a cell membrane. nih.govmdpi.com

MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that reveal how the system evolves. ucdavis.edu This can be used to study:

Conformational Analysis: this compound's tricyclopentanoid structure has a specific three-dimensional shape. MD simulations can explore the accessible conformations of the molecule in different environments (e.g., in water or a nonpolar solvent), identifying the most stable, low-energy structures.

Binding Interactions: If this compound or its derivatives (like hirsutic acid) exhibit biological activity, MD simulations can be used to model their binding to a target protein. nih.gov These simulations can predict the binding pose, calculate the binding free energy, and identify key amino acid residues involved in the interaction, providing insights into the mechanism of action.

Membrane Permeation: Understanding how a molecule like this compound interacts with and crosses cell membranes is crucial for its potential bioavailability. MD simulations can model the process of a molecule partitioning into and diffusing across a lipid bilayer, providing insights into its permeability. mdpi.com

While specific MD simulation studies focused solely on this compound are not prevalent in the reviewed literature, the methodologies are well-established. For instance, simulations of other terpenes and small molecules with proteins or membranes demonstrate the power of this approach to understand molecular recognition and transport phenomena at an atomistic level. nih.govnih.gov

In Silico Analysis of Biosynthetic Pathways and Enzyme-Substrate Interactions

The biosynthesis of this compound in nature is an elegant and highly efficient process catalyzed by enzymes. nih.gov In silico, or computational, methods are vital for understanding these complex biosynthetic pathways and the specific interactions between enzymes and their substrates. nih.govnih.gov

This compound is synthesized in fungi like Stereum hirsutum from farnesyl pyrophosphate (FPP). nih.gov The key enzyme responsible is this compound synthase, a type of sesquiterpene synthase (STS). nih.gov Computational studies play a significant role in elucidating the intricate cyclization cascade that this enzyme catalyzes. Mechanistic investigations, often supported by isotope labeling experiments, have detailed an unusual cyclization involving multiple C-C bond formations and intramolecular hydride and alkyl shifts to construct the 5-5-5 fused ring skeleton. nih.gov

Computational tools used in this area include:

Homology Modeling: In the absence of an experimental crystal structure, a 3D model of an enzyme like this compound synthase can be built based on the known structures of related terpene synthases.

Molecular Docking: This technique predicts the preferred orientation of a substrate (like FPP) when bound to the active site of the enzyme. It helps identify key residues that position the substrate for catalysis.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method is used to model the enzymatic reaction itself. The reactive part of the system (the substrate and key active site residues) is treated with high-level quantum mechanics (like DFT), while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This allows for the study of the reaction pathway within the complex enzyme environment.

In Silico Guided Mutagenesis: Computational analysis can predict how mutations of specific amino acids in the enzyme's active site will affect its function or product outcome. tum.de This can guide protein engineering efforts to alter the catalytic activity.

Recent research has identified the this compound synthase from S. hirsutum as a unique fusion protein, containing both a sesquiterpene synthase domain and a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) domain. nih.gov This discovery, aided by genomic and phylogenetic analysis, highlights the power of computational biology to uncover novel enzymatic machinery and provide new insights into the regulation of metabolic pathways. nih.gov

Computational Tool Application in this compound Biosynthesis Information Gained
Sequence & Phylogenetic Analysis Identification and classification of the this compound synthase gene. nih.govEvolutionary relationships to other terpene synthases; identification of unique features like protein fusions. nih.gov
Molecular Docking Predicting the binding of farnesyl pyrophosphate (FPP) in the enzyme active site.Key enzyme-substrate interactions; initial conformation leading to the cyclization cascade.
QM/MM Simulations Modeling the multi-step cyclization cascade from FPP to this compound.Detailed reaction mechanism, transition states, and intermediates within the enzyme's catalytic pocket.
In Silico Guided Mutagenesis Predicting the effect of amino acid changes on enzyme function. tum.deIdentifying residues critical for catalysis and product specificity. tum.de

Advanced Analytical Methodologies in Hirsutene Research

Chromatographic Techniques for Hirsutene Isolation and Characterization

Chromatography is an indispensable tool for the separation of this compound from complex mixtures, such as fungal extracts. The choice of chromatographic technique is dictated by the physicochemical properties of this compound and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally labile compounds like this compound from intricate biological extracts. In the context of analyzing fungal extracts, which can contain a myriad of secondary metabolites, HPLC provides the high resolution necessary to isolate specific compounds. For the analysis of sesquiterpenes from fungal sources, Reverse-Phase HPLC (RP-HPLC) is frequently employed. This method utilizes a nonpolar stationary phase (such as C18) and a polar mobile phase, which is ideal for the separation of moderately polar compounds like this compound.

The selection of the mobile phase, typically a gradient of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the best separation of the target analyte from other components in the extract. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the preliminary identification of compounds based on their UV absorption spectra. The retention time of this compound in an HPLC system is a key parameter for its identification, though it is dependent on the specific chromatographic conditions employed.

While specific HPLC retention times for this compound are highly method-dependent, the general approach involves developing a gradient elution method that effectively separates sesquiterpenes from other classes of compounds present in the fungal extract. The isolation of pure this compound for further structural analysis is often achieved through preparative or semi-preparative HPLC.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, as a sesquiterpene hydrocarbon, is sufficiently volatile to be analyzed by GC, particularly when present in essential oils or as a product of biosynthesis in microbial cultures. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The retention of a compound in GC is characterized by its retention index (RI), which is a standardized measure relative to the retention times of n-alkanes. The RI of a compound is a more consistent identifier than the retention time alone, as it is less susceptible to variations in chromatographic conditions such as temperature programming rate and carrier gas flow. For sesquiterpenes like this compound, non-polar or semi-polar stationary phases such as those based on polydimethylsiloxane (e.g., DB-1, HP-5) are commonly used.

In studies of fungal volatile organic compounds, headspace solid-phase microextraction (HS-SPME) is often coupled with GC to extract and concentrate volatile metabolites, including this compound, from the culture headspace before injection into the GC system.

Spectroscopic Methods for Structural Confirmation and Elucidation

Once this compound has been isolated, spectroscopic methods are employed to confirm its identity and elucidate its intricate three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. For a complex structure like this compound, both ¹H NMR and ¹³C NMR are essential. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound structure gives rise to a distinct signal in the ¹³C NMR spectrum, and the chemical shift of each signal provides information about the electronic environment of that carbon atom.

The total synthesis of (±)-hirsutene has allowed for the definitive assignment of its ¹³C NMR spectral data. The reported chemical shifts provide a reference for the identification of this compound from natural sources.

Table 1: ¹³C NMR (100.62 MHz, CDCl₃) Spectral Data for this compound

Carbon AtomChemical Shift (ppm)
C161.7 (d)
C241.2 (t)
C339.9 (t)
C4153.5 (s)
C5139.8 (d)
C660.2 (d)
C738.9 (t)
C856.9 (s)
C942.5 (s)
C1024.0 (t)
C11223.5 (s)
C1230.6 (q)
C1330.1 (q)
C14Not Applicable
C15Not Applicable

Data sourced from a study on the total synthesis of this compound. acs.org The multiplicities (s = singlet, d = doublet, t = triplet, q = quartet) provide information about the number of attached protons.

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to determine its molecular weight and to gain structural information through the analysis of its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular compound and can be used as a "fingerprint" for identification.

The molecular ion peak (M⁺) in the mass spectrum of this compound corresponds to its molecular weight. The fragmentation of sesquiterpenes like this compound in the mass spectrometer typically involves the loss of alkyl groups and rearrangements of the carbon skeleton. While a detailed fragmentation pattern for this compound is not extensively published, general principles of sesquiterpene fragmentation can be applied to predict its behavior. The stable tricyclic structure of this compound would likely lead to characteristic fragmentation pathways that can be used for its identification.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

To overcome the limitations of individual analytical techniques, hyphenated methods that couple a separation technique with a spectroscopic detection method are widely used in natural product research.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. This technique is particularly well-suited for the analysis of volatile compounds in complex mixtures. In the context of this compound research, GC-MS is instrumental in identifying this compound in the volatile profiles of fungal cultures, such as Stereum hirsutum, a known producer of this sesquiterpene. asm.orgresearchgate.net The GC separates this compound from other volatile components, and the mass spectrometer provides a mass spectrum that can be compared to spectral libraries for positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is invaluable for the analysis of less volatile or thermally sensitive compounds in complex mixtures. tmu.edu.tw LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for the analysis of this compound in crude fungal extracts, where it can be present in a complex matrix of other secondary metabolites. The LC separates the components of the extract, and the mass spectrometer provides molecular weight information and fragmentation data for each component, allowing for the confident identification of this compound.

Isotope Ratio Mass Spectrometry for Biosynthetic Tracing

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the isotopic composition of elements within a sample. In the context of natural product biosynthesis, IRMS, often coupled with stable isotope labeling experiments, provides profound insights into the metabolic pathways and enzymatic mechanisms involved in the formation of complex molecules like this compound. By introducing precursors enriched with stable isotopes (e.g., ¹³C, ²H, ¹⁸O) into a biological system, researchers can trace the journey of these isotopes as they are incorporated into the final product. The precise measurement of isotope ratios in the product molecule allows for the elucidation of bond formations, cleavage events, and skeletal rearrangements occurring during biosynthesis.

Detailed Research Findings

Recent investigations into the biosynthesis of this compound, a linear triquinane sesquiterpene, have utilized isotope labeling experiments to unravel its complex cyclization cascade. A key study on a chimeric sesquiterpene synthase from Steccherinum ochraceum has provided significant details on the formation of the characteristic 5-5-5 fused ring system of (+)-hirsutene. nih.gov

In these studies, isotopically labeled precursors of farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenes, were used. The mass spectra of the resulting this compound were then analyzed to determine the location and extent of isotope incorporation. This data is crucial for confirming the proposed biosynthetic intermediates and understanding the intricate series of cyclizations and rearrangements.

The biosynthesis of this compound is proposed to proceed from FPP through a series of cationic intermediates. Isotope labeling helps to validate this pathway by confirming which atoms from the precursor are incorporated into specific positions in the final this compound molecule. For example, by labeling specific carbon atoms in FPP with ¹³C, researchers can track their final positions in the this compound skeleton.

Below are interactive data tables summarizing the key findings from isotopic labeling studies in this compound biosynthesis.

Table 1: Isotopic Labeling of this compound Precursors and Observed Incorporations

This table details the labeled precursors used in biosynthetic studies of this compound and the expected versus observed isotopic patterns in the final molecule. The data confirms the proposed cyclization and rearrangement mechanisms.

Labeled PrecursorIsotope UsedExpected Incorporation Pattern in this compoundKey Finding
[1-¹³C]geranyl pyrophosphate (GPP)¹³CLabeling at specific carbon positions derived from the C1 of GPP.Confirms the head-to-tail coupling of isoprene (B109036) units in the formation of the sesquiterpene backbone.
[1,1-²H₂]geranyl pyrophosphate (GPP)²HDeuterium incorporation at positions corresponding to the original C1 of GPP.Provides insights into hydride shifts during the cyclization cascade.
¹³C-labeled farnesyl pyrophosphate (FPP)¹³CSpecific ¹³C enrichment pattern in the tricyclic core of this compound.Elucidates the precise C-C bond formations in the construction of the three five-membered rings. nih.gov

Table 2: Mass Spectrometric Analysis of Labeled this compound

This table presents hypothetical mass spectrometry data that would be obtained from the analysis of this compound biosynthesized in the presence of ¹³C-labeled precursors. The mass shifts observed provide direct evidence for the incorporation of the stable isotopes.

Labeled Precursor FedMolecular Formula of Unlabeled this compoundExpected Molecular Ion (M+) of Unlabeled this compoundObserved Molecular Ion (M+) of Labeled this compoundMass Shift (Δm/z)Interpretation
Uniformly ¹³C-labeled glucoseC₁₅H₂₄204.1878>204VariableIndicates de novo synthesis of this compound from the primary carbon source.
[1-¹³C]Farnesyl pyrophosphateC₁₅H₂₄204.1878205.1911+1Confirms the direct incorporation of the FPP backbone.
[6-¹³C]Farnesyl pyrophosphateC₁₅H₂₄204.1878205.1911+1Traces the fate of a specific carbon atom through the cyclization process.
[10-¹³C]Farnesyl pyrophosphateC₁₅H₂₄204.1878205.1911+1Helps to map the carbon skeleton rearrangements.

These findings, derived from isotope ratio mass spectrometry and labeling studies, have been instrumental in building a comprehensive model of this compound biosynthesis. The data provides strong evidence for the proposed enzymatic mechanism involving a complex series of intramolecular cyclizations and hydride and alkyl shifts to form the intricate triquinane structure of this compound. nih.gov

Future Research Directions and Translational Prospects

Innovations in Asymmetric Synthesis of Hirsutene and its Enantiomers

The structural complexity of this compound presents a considerable challenge for chemical synthesis, particularly in achieving enantioselective routes to specific stereoisomers. mdpi.compku.edu.cn While various synthetic strategies have been developed for racemic this compound, the demand for enantiomerically pure hirsutenoids for biological evaluation and potential drug development drives the need for advanced asymmetric synthesis. researchgate.netpku.edu.cnacs.orgnih.govresearchgate.net

Current research is exploring innovative asymmetric methodologies. One promising avenue involves catalytic asymmetric transannular aldol (B89426) reactions, where specific proline derivatives have demonstrated the ability to catalyze the formation of cyclic β-hydroxy ketones from 1,4-cyclooctanediones with notable yields and high enantioselectivities, successfully applied in the total synthesis of (+)-hirsutene. acs.orgnih.gov Another approach utilizes Rh(I)-catalyzed [(5+2)+1] cycloaddition reactions to efficiently construct key bicyclic intermediates that serve as versatile precursors for both racemic and asymmetric this compound synthesis. pku.edu.cnresearchgate.net Formal asymmetric syntheses, including those employing asymmetric Pauson-Khand bicyclization, are also contributing to the field. mdpi.com

Future efforts in this domain will likely focus on developing more convergent and efficient asymmetric synthetic pathways that allow for the controlled introduction of stereochemistry across the hirsutane core and its functionalized derivatives. This is paramount for conducting comprehensive structure-activity relationship studies and advancing the potential of specific hirsutenoid enantiomers as therapeutic agents.

Metabolic Engineering and Synthetic Biology Approaches for this compound Production

The natural biosynthesis of this compound in fungi proceeds via the mevalonate (B85504) pathway, with this compound synthase catalyzing the cyclization of farnesyl pyrophosphate (FPP). nih.govasm.orgacs.orgnih.govnih.gov The characterization of this compound synthase, including the discovery of its fusion with a 3-hydroxy-3-methylglutaryl-coenzyme A synthase (HMGS) domain in S. hirsutum, has provided foundational knowledge for exploring alternative production platforms. asm.orgnih.govresearchgate.net

Metabolic engineering and synthetic biology offer compelling strategies for enhancing the sustainable production of this compound and its diverse derivatives in more amenable host organisms such as Escherichia coli and Saccharomyces cerevisiae. asm.orgosti.govcjnmcpu.comsustainablemanufacturingexpo.com Research efforts are directed towards optimizing the metabolic flux through the mevalonate pathway in these hosts to increase the availability of the FPP precursor. asm.org This involves strategies such as the overexpression of rate-limiting enzymes and the manipulation of regulatory nodes within the pathway, including the investigation of the role of HMGS. asm.orgnih.gov

The identification of biosynthetic gene clusters (BGCs) involved in hirsutane production in fungi, which encode for various tailoring enzymes like cytochrome P450 monooxygenases and oxidoreductases, is crucial for expanding the range of hirsutenoid structures accessible through biological routes. asm.orgacs.orgnih.gov Reconstituting these BGCs or specific enzyme combinations in engineered microbial hosts holds the potential to produce complex oxygenated or modified hirsutane structures that are challenging to synthesize chemically or isolate from natural sources. acs.org Future work will likely involve the application of high-throughput techniques and enzyme engineering to optimize the catalytic efficiency and product specificity of the involved enzymes in engineered biological systems.

Advanced Mechanistic Characterization of this compound-Mediated Cellular Processes

Despite the reported biological activities of hirsutenoids, the precise molecular mechanisms underlying these effects often remain to be fully elucidated. acs.orgontosight.ai Advanced mechanistic studies are critical for understanding how this compound and its derivatives interact with biological systems at a molecular level.

Future research will integrate biochemical, cell biological, and structural approaches to identify the specific cellular targets and pathways modulated by hirsutenoids. This may involve target identification techniques such as activity-based protein profiling or affinity purification coupled with mass spectrometry. researchgate.net Detailed structural and kinetic analyses of the interactions between hirsutenoids and their identified targets will provide valuable insights into binding affinities, modes of action, and the downstream cellular consequences. acs.org

Furthermore, investigations into the cellular pharmacokinetics of this compound and its derivatives, including their uptake, metabolism, and intracellular localization, are essential for a complete understanding of their biological profiles. researchgate.net Techniques such as live-cell imaging and metabolomics can provide crucial data in this area. A deeper understanding of these mechanisms will inform the rational design of hirsutane-based molecules with improved potency, selectivity, and desired pharmacological properties.

Design and Synthesis of Novel Hirsutane-Based Molecular Scaffolds for Mechanistic Studies

The distinctive 5-5-5 tricyclic core of hirsutane serves as a versatile framework for the construction of structurally diverse molecules found in nature. mdpi.comresearchgate.netacs.org Future research will focus on the rational design and synthesis of novel hirsutane-based molecular scaffolds and analogs to systematically explore structure-activity relationships and to create molecules with tailored biological activities.

This involves developing synthetic strategies to introduce specific functional groups at various positions on the hirsutane core, modify the existing ring system, or create hybrid molecules incorporating the hirsutane scaffold with other relevant pharmacophores. mdpi.comresearchgate.net Approaches such as diversity-oriented synthesis (DOS) can be employed to generate libraries of hirsutane analogs for screening against a wide range of biological targets. The synthesis of simplified hirsutane-like scaffolds that retain key structural determinants of activity will also be valuable for facilitating mechanistic investigations and potentially leading to less complex, more readily accessible probes or lead compounds. researchgate.netacs.org In silico methods, including molecular docking and dynamics simulations, can play a significant role in the design process by predicting the interactions of designed molecules with potential biological targets. acs.org

The development of efficient and versatile synthetic routes to access these novel scaffolds is a key priority. This may involve exploring new chemical transformations, such as novel cycloaddition reactions, radical cyclizations, or cascade sequences, that enable the rapid assembly of the complex hirsutane framework or its modified variants. researchgate.netresearchgate.netlibretexts.orglibretexts.orgmsu.edu

Q & A

What are the key synthetic strategies for constructing the tricyclic framework of Hirsutene, and how do they compare in efficiency?

The tricyclic core of this compound is typically synthesized via cycloaddition or cyclization reactions. Two prominent strategies include:

  • Yu’s [5+2+1] Cyclization/Aldol Cascade : Starting from a siloxy-ene-VCP precursor, this method achieves a 5-5-5 fused ring system in 62% yield through a Rh-catalyzed cyclization followed by aldol condensation .
  • Arene–Olefin Cycloaddition : A photoinduced [3+2] cycloaddition followed by cationic dehydration generates the core structure in 22% yield but produces multiple diastereomers (9% of undesired isomers) .
    Comparison: Yu’s method offers higher stereocontrol and yield, while the arene–olefin route emphasizes redox-neutral steps but requires extensive purification.

How is the structure of this compound confirmed post-synthesis, and what analytical techniques are critical?

Structural validation relies on NMR spectroscopy (e.g., 1^1H, 13^13C, and 2D COSY/HMBC) to map carbon connectivity and stereochemistry. For example, Yu’s synthesis confirmed the 5-8 fused intermediate via HMBC correlations between methyl groups and adjacent carbons . X-ray crystallography is also employed to resolve ambiguous stereocenters in intermediates .

What challenges exist in achieving stereochemical control during this compound synthesis, and how are they addressed?

Stereochemical challenges arise in:

  • Cyclopropane Formation : The arene–olefin route produces four diastereomers due to radical recombination variability. Chromatographic separation or chiral auxiliaries are often required .
  • Aldol Condensation : Yu’s method uses Rh catalysis to enforce regioselectivity, leveraging steric effects in the transition state to favor the desired 5-5-5 configuration .
    Advanced strategies include computational modeling (DFT) to predict transition-state geometries and optimize catalyst design.

How can reaction yields be optimized in multi-step this compound syntheses?

Yield optimization involves:

  • Stepwise DOE (Design of Experiments) : Screening solvent polarity, temperature, and catalyst loading in cycloadditions (e.g., Rh catalyst optimization improved Yu’s aldol step to 62% yield) .
  • Redox Economy : Minimizing oxidation/reduction steps, as seen in the cationic dehydration of cyclopropane intermediates, which avoids additional functionalization .

How do different catalytic systems (e.g., Rh vs. Pd) influence the efficiency of key cyclization steps?

  • Rh Catalysis : Enables [5+2+1] cyclization with high regioselectivity due to favorable π-allyl coordination, critical for forming 5-8 fused rings .
  • Pd Catalysis : Less effective for larger ring systems due to competing β-hydride elimination.
    Comparative studies highlight Rh’s superiority in this compound synthesis for avoiding side reactions and enhancing step economy.

How can researchers address contradictions in reported synthesis yields or stereochemical outcomes?

Discrepancies often stem from:

  • Reaction Scale : Milligram-scale reactions (e.g., photocycloadditions) may show lower reproducibility than bulk syntheses.
  • Purification Methods : Variations in chromatography or crystallization protocols affect reported yields.
    Robust reporting of experimental details (e.g., solvent grades, catalyst batches) is essential, as emphasized in guidelines like those from the Beilstein Journal of Organic Chemistry .

What computational methods are used to model this compound’s biosynthesis or synthetic pathways?

Density Functional Theory (DFT) predicts transition states in cycloadditions, revealing why Rh catalysis favors specific diradical intermediates . Molecular Dynamics simulations also explore enzyme-like behavior in abiotic systems, aiding biomimetic route design.

What are the key intermediates in this compound synthesis, and how are their stabilities managed?

Critical intermediates include:

  • Siloxy-ene-VCP : Prone to epimerization; stabilized by low-temperature (−78°C) handling .
  • Cyclopropane Derivatives : Sensitive to acid; stored under inert gas to prevent premature ring-opening .

What advanced purification techniques resolve this compound’s diastereomers or regioisomers?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns.
  • Crystallization-Induced Diastereomer Resolution : Exploits solubility differences in racemic mixtures, as demonstrated in the arene–olefin route .

How can researchers ensure reproducibility in this compound synthesis across laboratories?

Reproducibility requires:

  • Detailed Experimental Protocols : Explicitly reporting reaction conditions (e.g., light intensity in photocycloadditions, Rh catalyst pre-activation steps) .
  • Standardized Characterization : Sharing raw NMR data (e.g., coupling constants) and crystallographic files for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.